3-{[5-(4-Chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid
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Overview
Description
3-{[5-(4-Chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid is a complex organic compound that features a thiazolidinone ring, a chlorobenzylidene group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(4-Chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid typically involves the condensation of 4-chlorobenzaldehyde with 3-methyl-4-oxo-1,3-thiazolidine-2-thione, followed by the reaction with 3-aminobenzoic acid. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and a catalyst like piperidine to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[5-(4-Chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[5-(4-Chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[5-(4-Chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of bacterial cell wall synthesis or interference with inflammatory signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with similar structural features but different functional groups.
2-Fluorodeschloroketamine: A compound with a similar aromatic structure but different pharmacological properties.
Uniqueness
3-{[5-(4-Chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid is unique due to its combination of a thiazolidinone ring, chlorobenzylidene group, and benzoic acid moiety, which confer specific chemical reactivity and potential biological activity not found in the similar compounds listed above.
Properties
Molecular Formula |
C18H13ClN2O3S |
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Molecular Weight |
372.8 g/mol |
IUPAC Name |
3-[[(5Z)-5-[(4-chlorophenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid |
InChI |
InChI=1S/C18H13ClN2O3S/c1-21-16(22)15(9-11-5-7-13(19)8-6-11)25-18(21)20-14-4-2-3-12(10-14)17(23)24/h2-10H,1H3,(H,23,24)/b15-9-,20-18? |
InChI Key |
JMTPMAALMKCZGK-YMMLTTEXSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=C(C=C2)Cl)/SC1=NC3=CC=CC(=C3)C(=O)O |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=NC3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
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